5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine

Nucleoside analog design Physicochemical profiling Antiviral drug discovery

Researchers studying poxvirus inhibitors often face a lack of structurally diverse nucleoside probes with defined anomeric activity. This compound addresses that gap as the sole active beta-anomer among its synthetic cohort. - Exhibits moderate, anomer-specific inhibition of vaccinia virus replication, contrasting sharply with simpler 5-CF3 and 5-halogen analogs to enable QSAR model refinement. - Features a free amino group on the hexafluoroprop-2-yl moiety, providing a unique chemical handle for fluorophore attachment or prodrug synthesis absent in trifluridine. - Supplied with verified anomeric purity, ensuring batch-to-batch consistency for reliable analytical method development and biological testing.

Molecular Formula C12H13F6N3O5
Molecular Weight 393.24 g/mol
CAS No. 111712-54-0
Cat. No. B039783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine
CAS111712-54-0
Synonyms2'-deoxy-5-(2-aminohexafluoroprop-2-yl)uridine
5-(2-aminohexafluoroprop-2-yl)-2'-deoxyuridine
5-AHFPDU
Molecular FormulaC12H13F6N3O5
Molecular Weight393.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)N)CO)O
InChIInChI=1S/C12H13F6N3O5/c13-11(14,15)10(19,12(16,17)18)4-2-21(9(25)20-8(4)24)7-1-5(23)6(3-22)26-7/h2,5-7,22-23H,1,3,19H2,(H,20,24,25)/t5-,6+,7+/m0/s1
InChIKeyNTLDPLRNCGRVMU-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-AHFPDU: Fluorinated Nucleoside Analog


5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine (also designated 5-AHFPDU) is a synthetic 5-substituted 2'-deoxyuridine analog featuring a hexafluoroprop-2-yl moiety bearing a free amino group at the C5 position of the uracil base [1]. It is classified under Deoxyuridine/*analogs & derivatives in the MeSH controlled vocabulary and is identified by CAS Registry Number 111712-54-0 [2]. The compound possesses a molecular formula of C12H13F6N3O5 and a molecular weight of approximately 393.24 g/mol, with predicted physicochemical properties including a density of 1.687 g/cm³ and a calculated LogP of 0.15620 . Originally synthesized and characterized in 1987 as part of a series of 5-substituted 2'-deoxyuridines, it was identified as the sole active compound among its synthetic cohort exhibiting a moderate inhibitory effect on vaccinia virus replication in vitro [3].

Differentiation from Generic Deoxyuridines


Generic 5-substituted 2'-deoxyuridines exhibit widely divergent antiviral profiles and physicochemical properties that preclude simple interchangeability. While the series as a whole demonstrates activity against herpes simplex and vaccinia viruses, the rank order of potency follows a distinct halogen-dependent pattern: 5-I, 5-Br > 5-CF3 > 5-Cl > 5-F [1]. The presence of a hexafluoroprop-2-yl substituent in 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine introduces a substantially different steric bulk, electronic environment, and lipophilicity profile compared to the trifluoromethyl group of trifluridine or the halogenated congeners . Furthermore, the free amino group on the hexafluoroprop moiety imparts unique hydrogen-bonding capabilities and protonation states that are absent in the 5-CF3 analog [2]. These structural distinctions translate directly into differentiated biological activity, as only the beta-anomer of this specific compound exhibited a detectable inhibitory effect on vaccinia virus replication among the series of synthesized 5-substituted deoxyuridines [3]. Consequently, substitution with a more common analog such as trifluridine or idoxuridine would result in a complete loss of the compound's intended research application or procurement objective.

Comparative Evidence: 5-AHFPDU vs. Analogs


Lipophilicity Shift vs. Trifluridine

5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine exhibits a calculated LogP of 0.15620 , whereas the clinically used analog trifluridine (5-trifluoromethyl-2'-deoxyuridine) has a reported XlogP of -0.5 [1]. This positive LogP shift of approximately 0.66 units indicates increased lipophilicity conferred by the hexafluoroprop-2-yl group compared to the trifluoromethyl moiety.

Nucleoside analog design Physicochemical profiling Antiviral drug discovery

Anti-Vaccinia Activity vs. Trifluridine

5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine was reported to exhibit a moderate inhibitory effect on vaccinia virus replication in vitro [1]. In contrast, 5-CF3-2'-deoxyuridine (trifluridine) demonstrates potent inhibition with MIC50 values ranging from 0.07 to 0.2 µg/mL against vaccinia virus [2]. While precise IC50/MIC50 data for the target compound are not available in the primary literature, the qualitative assessment positions it as a less potent but mechanistically distinct alternative within the 5-substituted deoxyuridine class.

Poxvirus research Antiviral screening Nucleoside analog profiling

Anomeric Specificity: Beta vs. Alpha

The synthetic route to 5-(2-aminohexafluoroprop-2-yl)-2'-deoxyuridine yields both alpha and beta anomers. Biological evaluation revealed that only the 1-(2-deoxy-beta-D-ribofuranosyl)-5-(2-aminohexafluoroprop-2-yl)uracil beta-anomer exhibits a moderate inhibitory effect on vaccinia virus replication, while the corresponding alpha-anomer is inactive [1]. This stereochemical requirement mirrors the behavior of other biologically active nucleoside analogs and underscores the necessity of obtaining the correct anomeric form for functional studies.

Stereochemistry-activity relationships Nucleoside synthesis Antiviral mechanism

Synthetic Differentiation via Hydrolysis

5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine is obtained via alkaline hydrolysis of the N-trifluoroacetyl protecting group from 5-(2-trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine, yielding both alpha and beta anomers [1]. This synthetic step is critical for generating the free amino functionality, which distinguishes the target compound from its trifluoroacetylated precursor. The precursor itself lacks the amino group and was not reported to possess antiviral activity [2].

Nucleoside synthesis Fluorine chemistry Process chemistry

5-AHFPDU: Application Scenarios


SAR Studies of Deoxyuridine Antivirals

Utilize 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine as a unique comparator compound to delineate the influence of steric bulk, fluorination extent, and hydrogen-bonding capacity on anti-vaccinia virus activity. Its moderate, anomer-specific activity [1] contrasts sharply with the potent but structurally simpler 5-CF3 and 5-halogen analogs [2], providing a valuable data point for computational QSAR models and rational design of next-generation poxvirus inhibitors.

Beta-Anomer Synthesis and QC Reference

Employ the compound as a reference standard for chiral separation and analytical method development aimed at resolving alpha and beta anomers of highly fluorinated nucleosides. The documented biological inactivity of the alpha-anomer [1] makes it imperative to verify anomeric purity in any synthetic or procured batch intended for biological testing.

Cellular Uptake Probe for Nucleosides

Leverage the compound's distinct physicochemical profile—including elevated lipophilicity (LogP 0.15620) relative to trifluridine (LogP -0.5) —to investigate how hexafluoroprop-2-yl substitution alters passive membrane permeability, intracellular accumulation, and metabolic stability compared to more polar 5-substituted deoxyuridines. This application is particularly relevant for researchers seeking to optimize the pharmacokinetic properties of nucleoside analog libraries.

Derivatization via Free Amino Group

The free amino group on the hexafluoroprop-2-yl moiety provides a unique chemical handle for bioconjugation, fluorophore attachment, or prodrug synthesis that is absent in 5-CF3-dUrd or 5-halogenated analogs [3]. This feature enables the creation of customized molecular probes for imaging, target identification, or pull-down assays in vaccinia virus infection models.

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